molecular formula C10H6Br2N4O2S B254201 4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

Numéro de catalogue B254201
Poids moléculaire: 406.06 g/mol
Clé InChI: DBMQGCHVJDCWHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one, commonly known as Br-DHT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Br-DHT has been studied extensively for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, Br-DHT has been shown to inhibit the growth of prostate cancer cells by targeting androgen receptors. In neuroscience, Br-DHT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Br-DHT has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

Mécanisme D'action

Br-DHT exerts its effects by binding to androgen receptors and inhibiting their activity. This leads to a decrease in the growth and proliferation of prostate cancer cells. In neuroscience, Br-DHT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, Br-DHT modulates the immune response by regulating the activity of immune cells.
Biochemical and Physiological Effects:
Br-DHT has been shown to have a range of biochemical and physiological effects. In prostate cancer cells, Br-DHT inhibits the activity of androgen receptors, leading to a decrease in cell growth and proliferation. In the brain, Br-DHT has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. In the immune system, Br-DHT modulates the activity of immune cells, leading to a regulation of the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

Br-DHT has several advantages for lab experiments, including its high potency and specificity for androgen receptors. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.

Orientations Futures

There are several future directions for research on Br-DHT. In cancer research, further studies are needed to determine the potential of Br-DHT as a therapeutic agent for prostate cancer. In neuroscience, more research is needed to determine the potential of Br-DHT in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the potential of Br-DHT in the treatment of autoimmune diseases. Additionally, more research is needed to determine the safety and toxicity of Br-DHT and to optimize its dosing for potential therapeutic use.
Conclusion:
In conclusion, Br-DHT is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Br-DHT as a therapeutic agent in cancer, neurodegenerative diseases, and autoimmune diseases.

Méthodes De Synthèse

Br-DHT is synthesized by reacting 3,5-dibromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene. The resulting compound is then reacted with methylamine and ammonium thiocyanate to form Br-DHT.

Propriétés

Nom du produit

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

Formule moléculaire

C10H6Br2N4O2S

Poids moléculaire

406.06 g/mol

Nom IUPAC

4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H6Br2N4O2S/c11-6-1-5(2-7(12)9(6)18)3-14-16-8(17)4-13-15-10(16)19/h1-4,14H,(H,15,19)

Clé InChI

DBMQGCHVJDCWHA-UHFFFAOYSA-N

SMILES isomérique

C1=C(C(=O)C(=CC1=CNN2C(=O)C=NNC2=S)Br)Br

SMILES

C1=C(C(=O)C(=CC1=CNN2C(=O)C=NNC2=S)Br)Br

SMILES canonique

C1=C(C(=O)C(=CC1=CNN2C(=O)C=NNC2=S)Br)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.